Codeine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.ClH/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3-6,11-13,17,20H,7-9H2,1-2H3;1H/t11-,12+,13-,17-,18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXLENPAZQNFAM-FFHNEAJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048904 | |
| Record name | Codeine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422-07-7 | |
| Record name | Codeine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Codeine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001422077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Codeine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Codeine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CODEINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/406LPJ779Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Chemical Modifications of Codeine Hydrochloride
Advanced Synthetic Methodologies for Codeine Hydrochloride
The complex pentacyclic structure of codeine has spurred the development of sophisticated synthetic strategies. These methods aim to achieve high efficiency, stereocontrol, and diversity in the synthesis of codeine and its analogs.
Regioselective Functionalization Approaches
Regioselective functionalization allows for the precise modification of specific positions on the codeine scaffold, enabling the synthesis of diverse analogs. A prominent strategy involves transition metal-catalyzed C-H activation, which offers a direct and atom-economical way to introduce new functional groups.
Palladium-catalyzed reactions have been particularly successful in the regioselective functionalization of the codeine framework. For instance, the C-H arylation of the aromatic ring can be directed to specific positions by employing directing groups that coordinate to the metal catalyst, guiding the functionalization to a desired site. This approach has been used to introduce various aryl groups, leading to the generation of novel codeine derivatives with potentially altered pharmacological properties. Research has demonstrated that such late-stage C-H functionalization can efficiently diversify complex molecules like alkaloids.
Recent advancements have also explored the use of rhodium catalysts for C-H functionalization. These catalysts can exhibit different regioselectivity compared to palladium, providing access to a wider range of functionalized codeine analogs. The choice of catalyst, ligand, and reaction conditions is crucial for controlling the regioselectivity of the C-H activation process.
Key Research Findings in Regioselective Functionalization:
| Catalyst System | Directing Group Strategy | Functionalization Type | Regioselectivity | Reported Yields |
| Pd(OAc)₂ / Ligand | Native functional groups or installed directing groups | Arylation, Alkenylation | High | Moderate to good |
| [Rh(cod)Cl]₂ / Ligand | Coordination to existing heteroatoms | Isomerization, Functionalization | High | Good to excellent |
Stereoselective Synthesis of Codeine Derivatives
The stereochemistry of codeine is critical for its biological activity. Therefore, stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is of paramount importance. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial as different enantiomers can have vastly different pharmacological effects.
Several strategies have been developed for the stereoselective synthesis of codeine and its derivatives. One approach involves the use of chiral catalysts, such as those based on transition metals like palladium and rhodium, in conjunction with chiral ligands. These catalysts can induce high levels of enantioselectivity in key bond-forming reactions. For example, asymmetric Heck reactions and allylic alkylations have been employed to construct the key stereocenters of the codeine core with high enantiomeric excess (ee). researchgate.net
Another strategy utilizes chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This method has been successfully applied in the synthesis of key intermediates for codeine. Furthermore, substrate-controlled diastereoselective reactions, where the existing stereocenters in a molecule influence the stereochemistry of newly formed centers, are also integral to the total synthesis of codeine. researchgate.net
Biomimetic Synthetic Strategies for Codeine Analogs
Biomimetic synthesis seeks to mimic the biosynthetic pathways found in nature to construct complex molecules. In the case of codeine, which is biosynthesized in the opium poppy (Papaver somniferum), this approach involves replicating key enzymatic transformations in the laboratory.
A key step in the biosynthesis of morphine alkaloids, including codeine, is the oxidative phenol coupling of (R)-reticuline. chinesechemsoc.org Chemical syntheses have been developed to imitate this transformation, often employing metal-based oxidants to achieve the desired coupling. chinesechemsoc.org These biomimetic approaches can provide a more efficient and convergent route to the core morphinan scaffold.
Furthermore, chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical synthesis. This approach can involve using isolated enzymes or whole-cell systems to perform key stereoselective steps in the synthesis of codeine analogs. For instance, enzymes like codeinone reductase can be used for the stereospecific reduction of codeinone to codeine. qut.edu.au The use of enzymes can lead to high enantiopurity and milder reaction conditions compared to purely chemical methods.
Derivatization Strategies for Novel Codeine Analogs
The chemical modification of the codeine scaffold is a key strategy for developing new therapeutic agents. By systematically altering the structure of codeine, researchers can investigate its structure-activity relationships and design prodrugs with improved pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies via Chemical Modification
Structure-activity relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. For codeine, SAR studies involve synthesizing a series of analogs with modifications at various positions and evaluating their affinity for opioid receptors and their analgesic potency.
Modifications to the codeine molecule have been explored at several key positions:
The 3-methoxy group: Replacement of the 3-methoxy group with other substituents can significantly impact opioid receptor binding. nih.gov
The 6-hydroxyl group: Alterations at this position, such as esterification or conversion to a ketone, can influence both potency and the side-effect profile. nih.gov
The N-methyl group: The substituent on the nitrogen atom is crucial for activity. Replacement of the methyl group with other alkyl or arylalkyl groups can modulate the compound's agonist or antagonist properties. nih.gov
The C-ring: Modifications to the C-ring, such as saturation of the double bond or the introduction of substituents, can also affect pharmacological activity. utexas.edu
The following tables summarize some of the key findings from SAR studies on codeine derivatives.
Opioid Receptor Binding Affinities of Codeine and its Analogs
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Codeine | >100 ovid.com | - | - |
| Morphine | 1.168 ovid.com | - | - |
| Dihydrocodeine | - | - | - |
| Hydromorphone | 0.3654 ovid.com | - | - |
| Oxycodone | 25.87 ovid.com | - | - |
Analgesic Potency of Codeine and Related Opioids
| Compound | Relative Potency to Oral Morphine |
| Codeine | 0.1 nih.govmsdmanuals.com |
| Dihydrocodeine | 0.1 fpm.ac.uk |
| Hydrocodone | 0.6-1.0 |
| Oxycodone | 1.5-2.0 bpac.org.nz |
Prodrug Design and Activation Mechanisms for Codeine
Codeine itself is a prodrug, meaning it is biologically inactive and must be metabolized in the body to its active form, morphine, to exert its analgesic effects. This conversion is primarily carried out by the cytochrome P450 enzyme CYP2D6 in the liver. bpac.org.nz The efficiency of this metabolic conversion can vary significantly among individuals due to genetic polymorphisms in the CYP2D6 enzyme, leading to differences in analgesic response.
The prodrug concept can be further exploited to design novel codeine derivatives with improved pharmacokinetic properties, such as enhanced oral bioavailability or targeted delivery. This often involves attaching a promoiety to the codeine molecule via a cleavable linker.
Ester Prodrugs: One common strategy is the formation of ester prodrugs at the 6-hydroxyl position. nih.gov Esterification can increase the lipophilicity of the molecule, potentially improving its absorption from the gastrointestinal tract. Once absorbed, these esters are designed to be cleaved by esterase enzymes in the blood or tissues to release the active codeine or a modified active metabolite.
pH-Sensitive and Enzyme-Cleavable Linkers: More sophisticated prodrug designs utilize linkers that are cleaved under specific physiological conditions.
pH-Sensitive Linkers: These linkers are stable at the neutral pH of the blood but are designed to hydrolyze in the acidic microenvironment of certain tissues, such as tumors or sites of inflammation, leading to targeted drug release. creative-biolabs.com
Enzyme-Cleavable Linkers: These linkers are designed to be substrates for specific enzymes that are overexpressed in target tissues. This approach can provide a high degree of target selectivity and reduce off-target side effects.
The design of such prodrugs requires careful consideration of the linker chemistry to ensure stability in circulation and efficient cleavage at the desired site of action.
Combinatorial Chemistry Applications in Codeine Derivative Synthesis
Combinatorial chemistry has emerged as a powerful strategy in medicinal chemistry to accelerate the drug discovery process by rapidly generating large and diverse libraries of chemical compounds. In the context of codeine and its derivatives, this approach facilitates the systematic exploration of structure-activity relationships (SAR) to identify novel analogues with improved pharmacological profiles. The core principle involves the parallel synthesis of a multitude of related compounds from a common scaffold, in this case, the codeine molecule, followed by high-throughput screening to identify promising lead candidates.
The semi-synthesis of codeine derivatives often focuses on modifications at three primary locations on the molecule: the A-ring (specifically positions 1 and 2), the C-ring (position 6), and the nitrogen atom at position 17. mdpi.comnih.gov By systematically altering the functional groups at these sites using a variety of chemical reactions, diverse libraries of codeine analogues can be constructed. For instance, the synthesis of 1-aminocodeine serves as a key intermediate, allowing for the attachment of various substituents at this position to create a range of derivatives. mdpi.com
Solid-phase synthesis is a cornerstone technique in combinatorial chemistry, enabling the efficient production and purification of compound libraries. nih.gov This method involves attaching the initial molecule (e.g., a codeine precursor) to a solid support, such as a resin bead, and then carrying out a series of chemical reactions in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and by-products can be washed away after each step. While direct solid-phase synthesis of codeine from morphine has been developed, the application to create large combinatorial libraries of codeine derivatives is a logical extension of this principle. google.com
Once a library of codeine derivatives has been synthesized, high-throughput screening is employed to evaluate their biological activity. This typically involves assessing their binding affinity for various opioid receptors, such as the mu (µ), delta (δ), and kappa (κ) receptors. nih.gov These screening assays are automated and miniaturized to allow for the rapid testing of thousands of compounds. nih.gov The data generated from these screens are then used to establish structure-activity relationships, which provide insights into how different chemical modifications influence the biological activity of the compounds.
A key area of investigation in the combinatorial synthesis of codeine derivatives is the modification of the N-17 position. The substituent at this position is known to significantly influence the compound's activity, determining whether it acts as an agonist or an antagonist at opioid receptors. By creating a library of N-substituted norcodeine derivatives, researchers can systematically explore the impact of different functional groups on receptor binding and functional activity. The findings from such studies are crucial for the rational design of new opioid receptor modulators.
Below is a data table showcasing research findings on the opioid receptor binding affinities of a series of N-substituted norcodeine derivatives. This type of data is fundamental to understanding the structure-activity relationships within a synthesized library of compounds.
| Compound | N-Substituent | µ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) |
|---|---|---|---|---|
| Norcodeine | -H | 45.0 | 1200 | 310 |
| Codeine | -CH₃ | 22.0 | 2300 | 430 |
| N-Allylnorcodeine (Nalodeine) | -CH₂CH=CH₂ | 2.5 | 150 | 30 |
| N-Cyclopropylmethylnorcodeine | -CH₂-c-C₃H₅ | 0.8 | 80 | 15 |
| N-Phenethylnorcodeine | -CH₂CH₂C₆H₅ | 0.5 | 120 | 50 |
Solid State Chemistry and Crystallography of Codeine Hydrochloride
Crystallographic Characterization of Codeine Hydrochloride Forms
The three-dimensional arrangement of molecules in the crystalline state is elucidated through crystallographic techniques. Single crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (XRPD) are powerful tools for this purpose.
Single crystal X-ray diffraction provides precise information about the molecular and crystal structure, including bond lengths, bond angles, and the arrangement of molecules in the unit cell. Studies on this compound have revealed the existence of both hydrated and anhydrous crystalline forms.
A notable study reported the single crystal structures of codeine HCl anhydrate (CCl-I°) and codeine HCl dihydrate (CCl-2H). nih.gov The anhydrous form was crystallized from acetonitrile, while the dihydrate was obtained from an ethanol/water mixture. nih.gov All structurally characterized morphinane forms, including codeine derivatives, crystallize in the orthorhomibic space group P2₁2₁2₁. nih.gov The presence of water molecules in the hydrated forms significantly influences the crystal packing and hydrogen bonding networks.
Table 1: Crystallographic Data for this compound Forms
| Parameter | Codeine HCl Anhydrate (CCl-I°) | Codeine HCl Dihydrate (CCl-2H) |
|---|---|---|
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| Solvent of Crystallization | Acetonitrile | EtOH/water (1:1) |
Data sourced from Braun et al. (2011). nih.gov
Powder X-ray diffraction is a fundamental technique for identifying crystalline phases and analyzing polymorphism. rigaku.comcreative-biostructure.com Each crystalline form of a compound produces a unique diffraction pattern, often referred to as a fingerprint, which allows for its identification and differentiation from other forms. rigaku.com
XRPD has been instrumental in distinguishing between the hydrated and anhydrous forms of codeine and its salts. For instance, specimens of codeine can sometimes be mixtures of hydrated and anhydrous forms, and XRPD patterns are crucial for their identification. cdnsciencepub.com The technique is also used to monitor phase transformations between different polymorphic and pseudopolymorphic forms, which can be induced by factors such as temperature and humidity. rigaku.comresearchgate.net Computational modeling combined with experimental XRPD patterns has been used to propose structure models for morphinane hydrates that are stable only within a limited humidity range. nih.gov
Polymorphism and Solvatomorphism of this compound
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Solvatomorphism is a related phenomenon where the crystalline solid incorporates solvent molecules into its lattice, forming solvates (or hydrates if the solvent is water).
The existence of multiple polymorphic forms of an API is a critical consideration in pharmaceutical development, as different polymorphs can exhibit distinct physical properties. researchgate.net For codeine and its salts, anhydrous polymorphs have been detected for most compounds in the morphinane family. nih.gov The characterization of these polymorphs relies on a combination of analytical techniques, with XRPD and thermal analysis methods like Differential Scanning Calorimetry (DSC) being fundamental. rigaku.comresearchgate.net These methods can distinguish between polymorphs based on their different crystal structures and thermal behaviors. rigaku.com
The stability of different hydrated forms is dependent on temperature and humidity. nih.gov For instance, in the related codeine phosphate system, a sesquihydrate and a hemihydrate are stable at room temperature, and their interconversion, as well as the formation of other transient hydrates and anhydrous forms, can be induced by heating. rsc.org
Hydrogen bonding plays a crucial role in the crystal engineering of pharmaceutical solids. In this compound crystals, the presence of donor groups (like the hydroxyl and protonated amine) and acceptor groups (the chloride ion and oxygen atoms) leads to the formation of extensive hydrogen bond networks.
Pharmaceutical Cocrystals Involving this compound
Pharmaceutical cocrystals are multi-component crystalline structures in which an active pharmaceutical ingredient (API) coexists with a neutral guest compound, known as a co-former, within the same crystal lattice. semanticscholar.org The formation of cocrystals offers a valuable strategy to modify the physicochemical properties of an API, such as solubility, stability, and dissolution rate, without altering its chemical structure. semanticscholar.org In the context of this compound, an amine hydrochloride salt, a specific crystal engineering approach can be employed to design and synthesize novel cocrystalline forms.
The design of cocrystals involving amine hydrochloride salts, such as this compound, is centered on a robust crystal engineering strategy that utilizes the chloride ion as a primary hydrogen bond acceptor. acs.orgnih.govresearchgate.net In the crystal structure of this compound, the protonated amine group forms a strong, charge-assisted hydrogen bond with the chloride ion. acs.org This primary interaction can be expanded upon by introducing co-formers that are strong hydrogen bond donors, such as carboxylic acids, to interact with the chloride ions. nih.govresearchgate.net This approach is particularly effective for producing cocrystals of amine hydrochlorides with neutral organic acid guest molecules. nih.govresearchgate.net
The selection of appropriate co-formers is a critical step in the design of this compound cocrystals. The guest molecules should be pharmaceutically acceptable and possess functional groups capable of forming stable hydrogen bonds with the chloride ion. Carboxylic acids are excellent candidates as they can form strong O-H···Cl⁻ hydrogen bonds. acs.org The potential for cocrystal formation can be predicted by considering the relative strengths of the available hydrogen bond donors and acceptors in both the API and the co-former. acs.org
The characterization of potential this compound cocrystals involves a suite of analytical techniques to confirm their formation and elucidate their structure. Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of molecules in the crystal lattice, confirming the presence of both this compound and the co-former in a specific stoichiometric ratio. acs.org Other important characterization techniques include powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy.
Table 1: Potential Co-formers for this compound Cocrystals
| Co-former | Chemical Formula | Rationale for Selection |
| Benzoic Acid | C₇H₆O₂ | A simple aromatic carboxylic acid capable of forming strong hydrogen bonds. nih.govresearchgate.netacs.org |
| Succinic Acid | C₄H₆O₄ | A dicarboxylic acid that can potentially link multiple this compound molecules. nih.govresearchgate.netacs.org |
| Fumaric Acid | C₄H₄O₄ | A dicarboxylic acid with a rigid structure, offering different packing possibilities. nih.govresearchgate.netacs.org |
The structural analysis of this compound cocrystals, informed by single-crystal X-ray diffraction data, would reveal the intricate network of non-covalent interactions that stabilize the crystal lattice. The primary interaction would be the charge-assisted hydrogen bond between the protonated tertiary amine of the codeine molecule and the chloride ion. acs.org The introduced carboxylic acid co-former would then form a strong hydrogen bond with the chloride ion, effectively creating a multi-component system. acs.orgnih.govresearchgate.net
In a hypothetical 1:1 cocrystal of this compound with benzoic acid, the benzoic acid molecule would likely be hydrogen-bonded to the chloride ion via its carboxylic acid group. This would result in a ternary system comprising the protonated codeine cation, the chloride anion, and the neutral benzoic acid molecule. google.com Similarly, in a 2:1 cocrystal with a dicarboxylic acid like succinic or fumaric acid, one molecule of the co-former would bridge two molecules of this compound through hydrogen bonds with their respective chloride ions. nih.govresearchgate.netacs.org
These hydrogen bonding interactions create specific, repeating patterns known as supramolecular synthons. The analysis of these synthons is crucial for understanding the stability and properties of the cocrystal. The presence of the co-former and the new hydrogen bonding network would lead to a solid phase with altered physical properties compared to pure this compound. nih.govresearchgate.net
Table 2: Expected Hydrogen Bond Interactions in a Hypothetical this compound-Benzoic Acid Cocrystal
| Donor | Acceptor | Type of Interaction |
| Codeine N-H⁺ | Cl⁻ | Charge-assisted hydrogen bond acs.org |
| Benzoic Acid O-H | Cl⁻ | Hydrogen bond acs.org |
Molecular Mechanisms of Action and Receptor Interactions of Codeine and Its Metabolites
Opioid Receptor Binding Affinity and Selectivity Research (in vitro)
The interaction of codeine and its metabolites with opioid receptors has been extensively studied using in vitro models, providing crucial insights into their pharmacological profiles. These studies typically involve radioligand binding assays to determine the affinity of these compounds for the mu (μ), delta (δ), and kappa (κ) opioid receptors.
Mu-Opioid Receptor (MOR) Interactions
Codeine itself displays a relatively weak affinity for the mu-opioid receptor (MOR), which is the primary target for many clinically used opioids. mdpi.comclinpgx.org Its analgesic and other opioid-like effects are largely attributed to its metabolic conversion to morphine, which has a significantly higher affinity for the MOR. clinpgx.org Research has shown that morphine's affinity for the MOR is approximately 200-fold greater than that of codeine.
The metabolites of codeine, other than morphine, also interact with the MOR. Codeine-6-glucuronide, a major metabolite, exhibits an affinity for the MOR that is comparable to that of codeine itself. clinpgx.org Similarly, norcodeine, another metabolite, has a similar binding affinity to codeine for the MOR. clinpgx.org In contrast, morphine-6-glucuronide (M6G), a metabolite of morphine, is a potent MOR agonist with a high binding affinity. nih.gov
Studies have demonstrated that structural modifications at the 3 and 6 positions of the morphine scaffold independently influence the binding affinity for opioid receptor subtypes. nih.gov The substitution of the phenolic hydroxyl group at position 3, as seen in codeine (which has a methoxy group), leads to a decrease in binding affinity at opioid receptors compared to morphine. nih.govnih.gov
| Compound | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| Codeine | >100 | ovid.com |
| Morphine | 1.2 - 4.37 | nih.govnih.gov |
| Morphine-6-glucuronide | 0.6 | nih.gov |
Delta-Opioid Receptor (DOR) and Kappa-Opioid Receptor (KOR) Interactions
The interactions of codeine and its metabolites with the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR) are generally weaker compared to their interactions with the MOR. Codeine exhibits a low affinity for both DOR and KOR. nih.govunimelb.edu.au
Research indicates that glucuronidation at the 6-hydroxyl group can modulate the binding profile. For instance, the 6-glucuronides of morphine, codeine, and dihydrocodeine show a slight increase in affinity for DOR and a reduced affinity for KOR. nih.govunimelb.edu.au This alteration in binding results in a decreased selectivity for MOR over DOR, while increasing the selectivity for MOR over KOR. nih.govunimelb.edu.au
| Compound | Receptor | Binding Affinity | Reference |
|---|---|---|---|
| Codeine | DOR | Low affinity | nih.govunimelb.edu.au |
| Codeine | KOR | Low affinity | nih.govunimelb.edu.au |
| Codeine-6-glucuronide | DOR | Slightly increased affinity | nih.govunimelb.edu.au |
| Codeine-6-glucuronide | KOR | Reduced affinity | nih.govunimelb.edu.au |
Radioligand Competition Binding Assays for Codeine and Analogs
Radioligand competition binding assays are a cornerstone of in vitro pharmacological research, enabling the determination of the binding affinity of unlabelled drugs by measuring their ability to displace a radiolabelled ligand from its receptor. revvity.com These assays have been instrumental in characterizing the interaction of codeine and its analogs with opioid receptors. nih.govunimelb.edu.au
In these experiments, membranes from tissues expressing the target receptor (e.g., guinea-pig brain homogenates) are incubated with a specific radioligand for the receptor of interest, such as [3H]DAMGO for MOR, [3H]DPDPE for DOR, and [3H]U69593 for KOR. nih.govunimelb.edu.au The addition of increasing concentrations of an unlabelled competitor, such as codeine or its metabolites, results in a concentration-dependent inhibition of the radioligand binding. From this data, the inhibitory concentration 50% (IC50) can be calculated, which is then used to determine the equilibrium dissociation constant (Ki), a measure of the compound's binding affinity. revvity.com
These assays have confirmed the lower affinity of codeine for opioid receptors compared to morphine and have been crucial in elucidating the structure-activity relationships within the opioid family. nih.govnih.gov For example, such studies have shown that the presence of a methoxy group at position 3 in compounds like codeine leads to weaker receptor binding compared to their O-demethylated counterparts like morphine. nih.gov
G-Protein Coupled Receptor (GPCR) Signaling Modulation by Codeine
Opioid receptors are members of the G-protein coupled receptor (GPCR) superfamily. nih.govmdpi.com Upon agonist binding, these receptors undergo a conformational change that facilitates the activation of intracellular heterotrimeric G-proteins, initiating a cascade of downstream signaling events. nih.gov
Gαi Activation and Downstream Signaling Pathways (e.g., cAMP, Ca2+)
Opioid receptors, including the MOR, DOR, and KOR, primarily couple to the Gαi/o family of G-proteins. nih.govfrontiersin.org Activation of these receptors by agonists leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, which in turn leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). mdpi.comtg.org.au This reduction in cAMP levels can affect the activity of various downstream effectors, including protein kinase A (PKA).
The Gβγ subunit also plays a crucial role in signaling. It can directly interact with and modulate the activity of ion channels. For instance, Gβγ subunits can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, which reduces neuronal excitability. nih.gov Conversely, Gβγ subunits can inhibit N-type voltage-gated calcium channels, leading to a decrease in calcium influx and subsequent inhibition of neurotransmitter release. nih.govmdpi.com The modulation of intracellular calcium levels is a key mechanism by which opioids exert their effects. nih.gov
Receptor Trafficking and Desensitization Mechanisms
Prolonged or repeated exposure to opioid agonists can lead to a phenomenon known as desensitization, where the receptor's response to the agonist diminishes over time. frontiersin.orgsemanticscholar.org This is a critical cellular mechanism that contributes to the development of tolerance. tg.org.au Desensitization involves several processes, including receptor phosphorylation, uncoupling from G-proteins, and internalization or trafficking of the receptor away from the cell surface. frontiersin.orgsemanticscholar.org
Agonist binding to an opioid receptor promotes its phosphorylation by G-protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation event facilitates the binding of β-arrestin proteins to the receptor. nih.gov The binding of β-arrestin sterically hinders the interaction of the receptor with G-proteins, leading to functional uncoupling and a reduction in signaling. tg.org.au
Furthermore, β-arrestin binding can initiate the process of receptor internalization, where the receptor is removed from the plasma membrane via endocytosis. frontiersin.orgsemanticscholar.org Once internalized, the receptor can be either dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes. frontiersin.orgsemanticscholar.org The specific trafficking fate of the receptor can be agonist-dependent. nih.gov For instance, some agonists are known to promote robust receptor internalization, while others, like morphine, are considered to be less effective at inducing this process. nih.gov The extent of desensitization can also be modulated by other kinases, such as protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase (CaMKII). nih.gov
Heterooligomerization with Other GPCRs and its Impact on Codeine Action
The classic understanding of G-protein coupled receptor (GPCR) function has evolved from a model of monomeric entities to one that includes the formation of dimers or larger oligomeric complexes. This process, known as heterooligomerization, occurs when different GPCR subtypes physically associate to form a novel functional unit with distinct pharmacological and signaling properties compared to the individual protomers. frontiersin.orgnih.gov In the context of opioids, the heteromerization of opioid receptors, particularly the mu-opioid receptor (MOR) which is a primary target for codeine and its active metabolite morphine, with other GPCRs has significant implications for their actions. frontiersin.orgwjgnet.com
The formation of these receptor complexes can lead to several changes in receptor function, including alterations in ligand binding, downstream signaling pathways, and receptor trafficking. nih.govwjgnet.commdpi.com For instance, the interaction between two different GPCRs can allosterically modulate the binding affinity and efficacy of ligands for one or both receptors in the complex. mdpi.com This can impact the potency and downstream effects of an agonist like morphine, the active metabolite of codeine.
Research has identified several GPCRs that can form heteromers with the mu-opioid receptor, thereby potentially influencing the effects of codeine. Some examples of these interactions include:
Mu-opioid receptor (MOR) and Delta-opioid receptor (DOR): Chronic morphine treatment has been shown to increase the levels of MOR/DOR heteromers in the brain and spinal cord. wjgnet.com The formation of these heteromers has been linked to the development of morphine tolerance. wjgnet.com
MOR and Alpha-2A adrenergic receptors (α2A-AR): The heterodimerization of MOR and α2A-AR has been demonstrated, and this interaction can modulate the signaling of the mu-opioid receptor. mdpi.com Simultaneous stimulation of both receptors can lead to a decrease in the signaling response of the MOR. mdpi.com
MOR and Neurokinin-1 receptor (NK1): Significant interactions between MOR and the neurokinin-1 receptor have been observed, which can affect the internalization and resensitization processes of the receptor. nih.gov
MOR and Serotonin 1A receptors (5-HT1A): Codeine has been shown to affect the heterooligomerization of MOR and 5-HT1A receptors. researchgate.net
The functional consequences of GPCR heterooligomerization are a critical area of research for understanding the complete pharmacological profile of opioids like codeine and for the development of novel therapeutics with improved efficacy and fewer side effects. wjgnet.com
Neurochemical Interactions and Cellular Responses to Codeine
Modulation of Neurotransmitter Release (e.g., Nociceptive Neurotransmitters)
A primary mechanism by which codeine and its active metabolite, morphine, exert their analgesic effects is through the modulation of neurotransmitter release in the central and peripheral nervous systems. tmc.edu Opioid receptors are strategically located on the presynaptic terminals of nociceptive neurons. tmc.edu Activation of these receptors by opioids leads to the inhibition of neurotransmitter release, thereby dampening the transmission of pain signals. tmc.eduyoutube.com
The inhibition of neurotransmitter release is achieved through several intracellular signaling events following the activation of the G-protein coupled opioid receptors:
Inhibition of Ca2+ influx: Opioid receptor activation can block the influx of calcium ions (Ca2+) into the presynaptic terminal, a critical step for the fusion of synaptic vesicles with the cell membrane and the subsequent release of neurotransmitters. tmc.eduyoutube.com
Opening of potassium channels: Opioids can also open potassium channels on the presynaptic neuron, leading to hyperpolarization of the cell membrane. tmc.edunih.gov This makes it more difficult for the neuron to fire an action potential and release its neurotransmitters. tmc.edunih.gov
Two key nociceptive neurotransmitters that are modulated by opioids are:
Substance P: This neuropeptide is heavily involved in the transmission of pain signals in the spinal cord. mdpi.comyoutube.com Opioids have been shown to inhibit the release of substance P from the primary afferent fibers, thereby reducing the activation of second-order neurons in the pain pathway. tmc.edufrontiersin.org
Glutamate: As the major excitatory neurotransmitter in the central nervous system, glutamate plays a crucial role in nociceptive transmission. mdpi.comnih.gov Research has demonstrated that codeine can presynaptically inhibit glutamatergic synaptic transmission. researchgate.net Opioids can decrease the release of glutamate from sensory afferents in the spinal cord by inhibiting calcium channels. researchgate.net
The modulation of these and other neurotransmitters is a fundamental aspect of the analgesic properties of codeine.
Cellular Stress Responses Induced by Codeine (Molecular Basis)
Beyond its effects on neurotransmitter release, codeine can also induce cellular stress responses, which involve a complex interplay of molecular pathways. Chronic exposure to codeine has been associated with oxidative stress and apoptosis (programmed cell death). nih.gov
Oxidative Stress:
Studies have shown that codeine exposure can lead to a state of redox dysregulation, characterized by:
Increased levels of reactive oxygen species (ROS): Codeine administration has been linked to elevated levels of malondialdehyde (MDA) and hydrogen peroxide (H2O2), which are markers of oxidative stress. nih.gov
Reduced antioxidant enzyme activity: This is accompanied by a decrease in the activity of enzymatic antioxidants that normally protect the cell from oxidative damage. nih.gov
This oxido-inflammatory response can contribute to cellular damage and has been implicated in the neurotoxic effects observed with chronic codeine use. nih.gov
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR):
The endoplasmic reticulum (ER) is a cellular organelle responsible for protein folding and modification. nih.gov When the ER's capacity to properly fold proteins is overwhelmed, a condition known as ER stress occurs, which in turn activates a set of signaling pathways called the unfolded protein response (UPR). nih.govmdpi.com The UPR aims to restore ER homeostasis, but if the stress is prolonged or severe, it can trigger apoptosis. nih.govmdpi.com
While direct evidence for codeine-induced ER stress is still emerging, studies on its primary metabolite, morphine, have shown that chronic administration can induce ER stress in the spinal cord. frontiersin.org This is evidenced by the upregulation of the ER stress marker, binding immunoglobulin protein (BiP), and the activation of the three main branches of the UPR: frontiersin.org
Inositol-requiring enzyme 1 (IRE1)
PKR-like ER kinase (PERK)
Activating transcription factor 6 (ATF6)
Given that a portion of codeine is metabolized to morphine, it is plausible that chronic codeine use could also contribute to ER stress and the activation of the UPR, potentially leading to neuronal apoptosis.
Apoptosis:
Codeine-induced cellular stress can ultimately lead to apoptosis. This process is mediated by the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Studies have demonstrated that chronic codeine administration can lead to an upregulation of caspase 3 activity, a key executioner caspase. nih.gov This, along with the observed depletion of neuronal cells, suggests that apoptosis is a significant consequence of long-term codeine exposure. nih.gov
Toll-like Receptor 4 (TLR4) Signaling in Codeine Action
Recent research has uncovered a novel mechanism of opioid action that is independent of the classic opioid receptors and involves the innate immune system. nih.govnih.gov This pathway centers on the Toll-like receptor 4 (TLR4), a pattern recognition receptor primarily known for its role in recognizing bacterial components like lipopolysaccharide (LPS). frontiersin.org It is now understood that some opioids, including the metabolites of codeine, can interact with TLR4, leading to neuroinflammation and counteracting their analgesic effects. nih.govtandfonline.com
Opioids are reported to interact with TLR4 in a complex manner. They can weakly activate TLR4 signaling on their own but can also significantly inhibit LPS-induced TLR4 activation. nih.gov The interaction of opioids with TLR4 is considered non-stereoselective, meaning it is not dependent on the specific 3D structure of the opioid molecule in the same way that binding to opioid receptors is. nih.gov
The activation of TLR4 by opioids can trigger downstream signaling cascades, including:
Nuclear Factor-kappa B (NF-κB): This is a key transcription factor that, upon activation, moves to the nucleus and promotes the expression of pro-inflammatory genes. nih.gov
Mitogen-activated protein kinase (MAPK): This pathway is also involved in the inflammatory response. nih.gov
The activation of these pathways in glial cells (microglia and astrocytes) in the central nervous system leads to the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.govfrontiersin.org This neuroinflammatory state is thought to contribute to several of the undesirable effects of chronic opioid use, including the development of analgesic tolerance and opioid-induced hyperalgesia (an increased sensitivity to pain). tandfonline.com
Specifically concerning codeine, its use has been linked to hyperalgesia and allodynia (pain from a stimulus that does not normally provoke pain), and the activation of glial cells is believed to play a role in this phenomenon. nih.gov The interaction of codeine's metabolites with TLR4 is a likely contributor to this glial activation and the subsequent neuroinflammatory response.
Biotransformation Pathways and Enzymatic Studies of Codeine Hydrochloride in Vitro
Major Metabolic Pathways of Codeine Hydrochloride
In vitro investigations have identified three principal pathways for the initial metabolism of codeine. These pathways involve the action of cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).
O-Demethylation to Morphine by Cytochrome P450 2D6 (CYP2D6)
Genetic polymorphisms in the CYP2D6 gene can lead to significant inter-individual variability in the rate of morphine formation. Individuals can be classified as poor, intermediate, extensive, or ultra-rapid metabolizers based on their genotype, which directly impacts the in vitro metabolic profile of codeine.
N-Demethylation to Norcodeine by Cytochrome P450 3A4 (CYP3A4)
The N-demethylation of codeine to form norcodeine is a significant metabolic pathway, accounting for approximately 10-15% of codeine disposition. In vitro studies have conclusively identified CYP3A4 as the primary enzyme responsible for this reaction. nih.gov Research using human liver microsomes has shown a strong correlation between codeine N-demethylation activity and markers of CYP3A4 activity, such as nifedipine oxidation. nih.gov
Further confirmation of CYP3A4's role comes from inhibition studies. In vitro incubation of codeine with known CYP3A4 inhibitors, such as ketoconazole and troleandomycin, resulted in a significant decrease in norcodeine production. nih.gov Specifically, ketoconazole (10 µM) inhibited norcodeine formation by 75%, while troleandomycin (50 µM) caused a 60% reduction. nih.gov Moreover, experiments using antibodies raised against CYP3A4 led to a 96% inhibition of norcodeine production in human liver microsomes. nih.gov
Glucuronidation to Codeine-6-Glucuronide (C6G) by UDP-glucuronosyltransferase (UGT) Enzymes (UGT2B7, UGT2B4)
The most extensive metabolic pathway for codeine is glucuronidation, which accounts for the majority of its elimination. This process involves the conjugation of codeine with glucuronic acid to form codeine-6-glucuronide (C6G). In vitro studies have identified UGT2B7 and UGT2B4 as the key enzymes responsible for this reaction. nih.govoup.com
Screening of various recombinant UGT enzymes has shown that only UGT2B4 and UGT2B7 exhibit significant activity towards codeine glucuronidation. nih.gov Kinetic studies in human liver microsomes have characterized the formation of C6G, although the kinetics can be complex. One study reported a Michaelis constant (Km) of 2.32 mM, which was significantly reduced to 0.29 mM in the presence of 2% bovine serum albumin, highlighting the influence of the in vitro experimental conditions. nih.gov The S50 values (substrate concentration at half-maximal velocity) for recombinant UGT2B4 and UGT2B7 were found to be 0.32 mM and 0.27 mM, respectively, which are comparable to the Km observed in human liver microsomes in the presence of albumin. nih.gov
Metabolism of Codeine Metabolites
The primary metabolites of codeine—morphine and norcodeine—undergo further biotransformation, primarily through glucuronidation and demethylation reactions.
Morphine Glucuronidation (M3G, M6G) by UGT Enzymes (UGT2B7, UGT1A1, UGT1A8)
Morphine, once formed from codeine, is extensively metabolized via glucuronidation at its 3- and 6-hydroxyl positions to form morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G), respectively. researchgate.nethelsinki.fi In vitro studies have established that UGT2B7 is the principal enzyme responsible for both M3G and M6G formation. helsinki.finih.gov
While UGT2B7 is the only enzyme that forms M6G, a wider range of UGT isoforms can catalyze the formation of M3G. nih.gov In vitro screening of recombinant human UGTs has demonstrated that UGT1A1, UGT1A3, UGT1A6, UGT1A8, UGT1A9, and UGT1A10 can all contribute to M3G formation. nih.gov The kinetics of M3G formation by these UGT1A family enzymes generally follow a single-enzyme Michaelis-Menten model, with apparent Km values ranging from 2.6 to 37.4 mM. nih.gov In contrast, M3G and M6G formation by UGT2B7 exhibits atypical, biphasic kinetics, suggesting a more complex interaction between the enzyme and substrate. nih.gov
Norcodeine Glucuronidation and Further Demethylation to Normorphine
The metabolite norcodeine also undergoes further metabolism. In vitro evidence suggests two primary pathways: glucuronidation and N-demethylation to normorphine. While specific in vitro kinetic studies on norcodeine glucuronidation are limited, it is understood to be a pathway for its elimination.
The demethylation of norcodeine to normorphine is analogous to the conversion of morphine to normorphine. In vitro studies on morphine N-demethylation have identified CYP3A4 and, to a lesser extent, CYP2C8 as the responsible enzymes. nih.gov It is inferred that these same enzymes are likely involved in the N-demethylation of norcodeine.
Data Tables
| Metabolic Pathway | Enzyme | Substrate | Metabolite | Kinetic Parameter (Km) | Source System |
|---|---|---|---|---|---|
| O-Demethylation | CYP2D6 | Codeine | Morphine | 149 µM | Human Liver Microsomes (Extensive Metabolizer) |
| N-Demethylation | CYP3A4 | Codeine | Norcodeine | - | Human Liver Microsomes |
| Glucuronidation | UGT2B7 | Codeine | Codeine-6-Glucuronide | S50: 0.27 mM (with BSA) | Recombinant Human UGT |
| UGT2B4 | Codeine | Codeine-6-Glucuronide | S50: 0.32 mM (with BSA) | Recombinant Human UGT |
| Metabolic Pathway | Enzyme | Substrate | Metabolite | Kinetic Parameter (Km) | Source System |
|---|---|---|---|---|---|
| Glucuronidation | UGT2B7 | Morphine | Morphine-3-Glucuronide (M3G) | Biphasic: 0.42 mM and 8.3 mM | Recombinant Human UGT |
| UGT2B7 | Morphine | Morphine-6-Glucuronide (M6G) | Biphasic: 0.97 mM and 7.4 mM | Recombinant Human UGT | |
| N-Demethylation | CYP3A4 / CYP2C8 | Norcodeine | Normorphine | - | Inferred from Morphine Metabolism |
Enzyme Kinetics and Molecular Regulation of Codeine Biotransformation
The metabolic fate of codeine is intricately linked to the activity of several key enzymes, most notably Cytochrome P450 2D6 (CYP2D6) and UDP-glucuronosyltransferase (UGT) enzymes. The efficiency and pathways of these biotransformations are governed by the principles of enzyme kinetics and are subject to molecular regulation, including genetic polymorphisms.
In Vitro Enzyme Kinetic Studies of CYP450 and UGT Enzymes with Codeine
In vitro investigations utilizing human liver microsomes and recombinant enzyme systems have been pivotal in characterizing the kinetic parameters of the enzymes responsible for codeine metabolism. These studies typically determine the Michaelis-Menten constant (K m), which reflects the substrate concentration at half-maximal reaction velocity, and the maximum reaction velocity (V max), indicating the enzyme's maximum catalytic rate.
The O-demethylation of codeine to its active metabolite, morphine, is almost exclusively catalyzed by CYP2D6. While specific in vitro K m and V max values for human CYP2D6-mediated codeine O-demethylation can vary between studies and experimental conditions, research has consistently demonstrated the high affinity of CYP2D6 for codeine. For instance, studies on equine CYP2D82, which shares 80% homology with human CYP2D6, reported a K m of 247.4 μM and a V max of 1.6 pmol/min/pmol P450 for the conversion of codeine to morphine. Another key metabolic pathway is N-demethylation to norcodeine, primarily catalyzed by CYP3A4. In vitro studies with equine CYP3A95, sharing 79% sequence homology with human CYP3A4, showed a K m of 104.1 μM and a V max of 2.8 pmol/min/pmol P450 for this reaction.
The major metabolic pathway for codeine, however, is glucuronidation to codeine-6-glucuronide, a reaction primarily mediated by UGT2B7. In vitro studies using human liver tissue homogenate have demonstrated that the formation of codeine-6-glucuronide follows single-enzyme Michaelis-Menten kinetics, with an average V max of 93.6 ± 35.3 pmol/mg/min. It has also been noted that UGT2B4 can contribute to codeine glucuronidation.
| Metabolic Pathway | Enzyme | Kinetic Parameter | Value | Source System |
|---|---|---|---|---|
| O-demethylation (to Morphine) | Equine CYP2D82 | Km | 247.4 μM | Recombinant P450 |
| O-demethylation (to Morphine) | Equine CYP2D82 | Vmax | 1.6 pmol/min/pmol P450 | Recombinant P450 |
| N-demethylation (to Norcodeine) | Equine CYP3A95 | Km | 104.1 μM | Recombinant P450 |
| N-demethylation (to Norcodeine) | Equine CYP3A95 | Vmax | 2.8 pmol/min/pmol P450 | Recombinant P450 |
| Glucuronidation (to Codeine-6-glucuronide) | UGT enzymes | Vmax | 93.6 ± 35.3 pmol/mg/min | Human Liver Tissue Homogenate |
Pharmacogenomic Studies of CYP2D6 Polymorphism and Codeine Metabolism
The gene encoding the CYP2D6 enzyme is highly polymorphic, with over 100 known alleles, leading to significant inter-individual variability in enzyme activity. This genetic diversity is the basis for the
Advanced Analytical Methodologies for Codeine Hydrochloride Research
High-Resolution Chromatographic Techniques
High-resolution chromatographic techniques are fundamental in the selective and sensitive analysis of codeine hydrochloride and its related compounds in various matrices. These methods, often coupled with mass spectrometry, provide the specificity required for distinguishing between structurally similar opioids and for quantifying trace levels of metabolites and impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) Applications
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of codeine and its metabolites. A validated LC-MS/MS method for the analysis of codeine and other opioids in neat oral fluid demonstrated a calibration range of 1.5–350 ng/mL. oup.comrti.org This technique utilizes a triple-quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode, with specific precursor and product ion transitions for each analyte to ensure high selectivity. oup.com For instance, the transition for codeine might be m/z 300.1 → 165. mdpi.com In a study analyzing codeine and its metabolites in oral fluid, LC-MS/MS was used to determine the prevalence of hydrocodone and morphine as metabolites. nih.gov The concentration ranges observed were 1.0 to >2000 ng/mL for codeine, 1.0-20.2 ng/mL for morphine, and 1.0-740.0 ng/mL for hydrocodone. nih.gov Another direct clinical LC-MS/MS assay for opiates in human urine reported a quantifiable range of 10–1000 ng/mL for codeine and its metabolites. nih.govspringernature.com
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) offers high-resolution, accurate mass measurements, which is invaluable for the identification of unknown metabolites and impurities. mdpi.com One UHPLC-QTOF-MS method for screening abused drugs in urine reported a retention time of 4.35 minutes for codeine, with the parent ion detected at m/z 300.1. mdpi.com A clinical assay developed to monitor the pharmacokinetics of codeine and its metabolites in urine using a UHPLC system coupled to a triple quadrupole mass spectrometer estimated the limit of quantitation for codeine and morphine to be around 2 picogram/µL. shimadzu.co.kr
Table 1: Performance of LC-MS/MS and UHPLC-MS Methods for Codeine Analysis
| Technique | Analyte | Matrix | Calibration/Linear Range | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Source |
|---|---|---|---|---|---|
| LC-MS/MS | Codeine | Neat Oral Fluid | 1.5–350 ng/mL | - | oup.comrti.org |
| LC-MS/MS | Codeine | Oral Fluid | 1.0 to >2000 ng/mL | - | nih.gov |
| LC-MS/MS | Morphine (as metabolite) | Oral Fluid | 1.0-20.2 ng/mL | - | nih.gov |
| LC-MS/MS | Hydrocodone (as metabolite) | Oral Fluid | 1.0-740.0 ng/mL | - | nih.gov |
| LC-MS/MS | Codeine & Metabolites | Human Urine | 10–1000 ng/mL | - | nih.govspringernature.com |
| UHPLC-MS | Codeine & Morphine | Urine | - | LOQ: ~2 pg/µL | shimadzu.co.kr |
Gas Chromatography-Mass Spectrometry (GC-MS) for Codeine and Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of codeine and its metabolites, though it often requires derivatization to increase the volatility and thermal stability of the analytes. nih.gov Common derivatization agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). nih.gov A two-step derivatization process can also be employed, where ketone groups are first converted to methoximes, followed by the conversion of hydroxyl groups to propionyl esters using propionic anhydride. nih.govoup.comoup.com
A GC-MS method for the simultaneous analysis of seven opiates, including codeine, in blood samples reported a limit of quantitation of 10 ng/mL and a limit of detection of 2 ng/mL for each opiate. nih.gov This method demonstrated linearity up to at least 2000 ng/mL. nih.gov The derivatization process involved the formation of methoximes from ketone groups and propionyl esters from hydroxyl groups. nih.gov
Advanced Separation Techniques for Impurity and Metabolite Profiling
The profiling of impurities and metabolites of this compound is crucial for ensuring the quality and safety of pharmaceutical products. Advanced separation techniques, such as HPLC and UHPLC, are employed for this purpose. The development of a stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient from any potential degradation products and process-related impurities. chromatographyonline.com
The European Pharmacopoeia specifies several related substances for morphine, the parent compound of codeine, which include codeine itself (impurity A), 2,2'-bimorphine, oripavine, 10S-hydroxymorphine, morphinone, and morphine N-oxide. tubitak.gov.tr An impurity profiling method for morphine using LC-HESI-MS demonstrated the separation of these specified impurities. tubitak.gov.tr The selection of a suitable chromatographic column and optimization of mobile phase pH are critical first steps in developing a robust impurity profiling method. chromatographyonline.com
Electrochemical Sensing and Biosensor Development for Codeine
Electrochemical sensors and biosensors offer a promising alternative to chromatographic methods for the detection of codeine, providing rapid, sensitive, and cost-effective analysis. These devices are based on the electrochemical oxidation of the codeine molecule. nih.gov
Aptamer-Based Electrochemical Biosensors for Codeine Detection
Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. Aptamer-based biosensors, or "aptasensors," have been developed for the sensitive detection of codeine. elsevierpure.com These sensors typically involve the immobilization of a codeine-specific aptamer onto an electrode surface. The binding of codeine to the aptamer induces a conformational change, which can be translated into a measurable electrochemical signal. fiu.edu
One such biosensor utilized a DNA aptamer and reported a linear range from 10 pM to 100 nM with a detection limit of 3 pM. nih.gov Another ultrasensitive aptamer biosensor, which immobilized the aptamer on a gold nanoparticle/polyamidoamine dendrimer-modified screen-printed carbon electrode, achieved a linear range of 1 x 10⁻¹² mol L⁻¹ to 1 x 10⁻⁷ mol L⁻¹ and a detection limit of 3 x 10⁻¹³ mol L⁻¹. rsc.org An electrochemical RNA aptamer-based biosensor was also developed for tracing nanomolar concentrations of codeine. elsevierpure.com
Table 2: Performance of Aptamer-Based Electrochemical Biosensors for Codeine
| Biosensor Description | Linear Range | Limit of Detection (LOD) | Source |
|---|---|---|---|
| DNA Aptamer-based | 10 pM - 100 nM | 3 pM | nih.gov |
| Au Nanoparticle/Polyamidoamine Dendrimer-Modified SPCE | 1 x 10⁻¹² - 1 x 10⁻⁷ mol L⁻¹ | 3 x 10⁻¹³ mol L⁻¹ | rsc.org |
| RNA Aptamer-based | Nanomolar concentrations | - | elsevierpure.com |
Modified Electrode Materials (e.g., Carbon Nanotubes, Graphene Composites, Boron-Doped Diamond) in Codeine Electroanalysis
The performance of electrochemical sensors for codeine can be significantly enhanced by modifying the electrode surface with various nanomaterials. These materials can increase the electrode's surface area, improve electron transfer kinetics, and enhance the catalytic activity towards the oxidation of codeine.
Carbon Nanotubes (CNTs): Multi-walled carbon nanotubes (MWCNTs) have been used to modify glassy carbon electrodes for the simultaneous determination of acetaminophen (B1664979) and codeine. researchgate.net A Nafion-coated single-walled carbon nanotube (SWCNT) network electrode was developed for the simultaneous detection of morphine and codeine, exhibiting a linear range of 0.1–50 μM for codeine. nih.govacs.orgresearchgate.net Another sensor based on a carbon paste electrode modified with MWCNTs and nickel oxide nanoparticles showed a linear range of 0.03 to 12.00 µM for codeine, with a limit of detection of 0.015 µM. dergipark.org.tr
Graphene Composites: Graphene-based materials have also been extensively investigated for codeine sensing due to their excellent electrical conductivity and large surface area. mdpi.com A carbon paste electrode modified with a Zn2SnO4-graphene nanocomposite was used for the simultaneous determination of morphine and codeine, with a linear range of 0.020-15 μmol L⁻¹ and a detection limit of 0.0090 μmol L⁻¹ for codeine. researchgate.net A screen-printed graphite (B72142) electrode modified with a graphene-Co3O4 nanocomposite was developed for the detection of morphine, a structurally similar compound, and demonstrated a wide linear dynamic range and a low limit of detection. nih.gov
Boron-Doped Diamond (BDD): Boron-doped diamond electrodes are known for their wide potential window, low background current, and resistance to fouling. nih.gov An unmodified BDD electrode was used as a sensitive and selective sensor for codeine determination using differential pulse voltammetry. capes.gov.br This sensor exhibited a linear response from 0.1 to 60 μM with a detection limit of 0.08 μM. capes.gov.br
Table 3: Comparison of Modified Electrodes for Electrochemical Detection of Codeine
| Electrode Modifier | Electrode Type | Linear Range | Limit of Detection (LOD) | Source |
|---|---|---|---|---|
| MWCNTs | Glassy Carbon | 5 to 240 µmol L⁻¹ | 0.20 µmol L⁻¹ | researchgate.net |
| Nafion/SWCNTs | SWCNT Network | 0.1–50 µM | - | nih.govacs.orgresearchgate.net |
| MWCNTs/NiO Nanoparticles | Carbon Paste | 0.03 to 12.00 µM | 0.015 µM | dergipark.org.tr |
| Zn2SnO4/Graphene | Carbon Paste | 0.020-15 µmol L⁻¹ | 0.0090 µmol L⁻¹ | researchgate.net |
| Unmodified | Boron-Doped Diamond | 0.1 to 60 µM | 0.08 µM | capes.gov.br |
Flow Injection Analysis (FIA) and Multi-Pulse Amperometry in Codeine Determination
Flow Injection Analysis (FIA) coupled with electrochemical detection, specifically Multi-Pulse Amperometry (MPA), presents a rapid, simple, and low-cost electroanalytical method for determining codeine concentrations. researchgate.netresearchgate.net This automated approach is suitable for routine analysis in various sample matrices, including pharmaceutical preparations and biological fluids. researchgate.netresearchgate.net The core of the FIA-MPA system involves injecting a sample into a continuously flowing carrier stream that transports it to an electrochemical detector. researchgate.net
In a notable application for the simultaneous determination of acetaminophen (ACP) and codeine (COD), a Boron-doped diamond (BDD) electrode was used as the working electrode. researchgate.net The BDD electrode was selected for its superior electrochemical performance and was subjected to cathodic pretreatment to enhance its sensitivity. researchgate.net Multi-Pulse Amperometry applies a sequence of different potentials to the working electrode, which allows for not only the detection of the analyte but also the cleaning of the electrode surface between measurements, ensuring signal stability and reproducibility. mdpi.com
The methodology has demonstrated excellent performance, achieving nanomolar detection limits and wide linear concentration ranges for codeine. researchgate.net The results obtained through this technique for pharmaceutical formulations have shown good statistical agreement with reference chromatographic methods, highlighting its accuracy and reliability. researchgate.netresearchgate.net
Table 1: Analytical Parameters for Codeine (COD) Determination using FIA-MPA with a BDD Electrode
| Parameter | Value | Reference |
|---|---|---|
| Analytical Curve Range | 50 nmol L⁻¹ to 10 µmol L⁻¹ | researchgate.net |
| Limit of Detection (LOD) | 35 nmol L⁻¹ | researchgate.net |
Advanced Spectroscopic and Structural Elucidation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structure elucidation of this compound. nih.gov Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum is unique for a particular compound, and by comparing an obtained spectrum to a reference, a fast and discriminatory analysis can be completed. nih.gov
In the ¹³C NMR spectrum of codeine's parent compound, morphine, signals between 20 and 50 ppm can be assigned to specific carbon atoms in the molecule's core structure. nih.gov Given the structural similarity, the signals for corresponding carbon atoms in codeine (C10, C13, C14, C15, C16, and C17) are expected in the same region, although their intensities may be weaker. nih.gov The structural assignment of codeine can be definitively confirmed using two-dimensional (2D) NMR techniques. nih.gov The development of benchtop, low-field NMR spectrometers has made this analytical method more accessible for applications such as quality control and forensic science, offering operational simplicity and reasonable cost compared to traditional high-field instruments. nih.govresearchgate.net
Table 2: Selected ¹H and ¹³C NMR Chemical Shift Assignments for Codeine
| Atom | Chemical Shift (ppm) | Reference |
|---|---|---|
| ¹³C: C10 | 23.81 (in Morphine) | nih.gov |
| ¹³C: C15 | 35.43 (in Morphine) | nih.gov |
| ¹³C: C14 | 41.34 (in Morphine) | nih.gov |
| ¹³C: C17 | 43.84 (in Morphine) | nih.gov |
| ¹³C: C13 | 44.38 (in Morphine) | nih.gov |
| ¹³C: C16 | 50.10 (in Morphine) | nih.gov |
Mass Spectrometry Imaging (MSI) in Tissues (non-human)
Mass Spectrometry Imaging (MSI) is a powerful technology capable of mapping the spatial distribution of unlabeled molecules, such as drugs and their metabolites, directly within tissue sections. nih.govnih.gov This technique provides a chemical map of a surface by correlating mass spectra with specific spatial coordinates. nih.gov Unlike methods that require radiolabeling, MSI can detect the parent drug and its metabolites in a single analysis, offering significant advantages early in drug development. nih.govresearchgate.net
For mapping drug distribution, Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometer is a highly versatile approach. nih.gov In a typical workflow, a drug like this compound would be administered to a non-human subject, such as a mouse. nih.gov After a designated time, organs of interest are harvested, sectioned, and analyzed. The MALDI-MSI process generates a detailed map showing the drug's localization within specific organ substructures. nih.gov This allows researchers to visualize biodistribution, determine if the compound crosses barriers like the blood-brain barrier, and identify areas of accumulation without modifying the original compound. nih.gov
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Interaction Studies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound, allowing for its identification and the study of molecular interactions. manchester.ac.ukderpharmachemica.com These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their characteristic vibrational modes. derpharmachemica.com
Infrared (IR) Spectroscopy: The solid-state IR spectrum of codeine exhibits characteristic absorption bands. A key band at 3395 cm⁻¹ is assigned to the stretching vibration (ν) of the hydroxyl (OH) group. researchgate.net When codeine is protonated, as in this compound, a broad maximum appears in the 3000-1900 cm⁻¹ region, corresponding to the N⁺-H stretching vibrations. researchgate.net
Raman Spectroscopy: This technique provides complementary information based on the inelastic scattering of light. manchester.ac.uk The Raman spectrum of codeine shows distinct bands corresponding to various molecular vibrations. For instance, bands in the 2800 to 3200 cm⁻¹ region are assigned to C-H stretching vibrations. manchester.ac.uk To enhance the sensitivity for detecting low concentrations, Surface-Enhanced Raman Scattering (SERS) is often employed. manchester.ac.uk Theoretical methods, such as Density Functional Theory (DFT), are used to aid in the detailed assignment of the observed vibrational bands in both IR and Raman spectra. derpharmachemica.comrsc.org
Table 3: Key Vibrational Band Assignments for Codeine from IR and Raman Spectroscopy
| Wavenumber (cm⁻¹) | Technique | Vibrational Assignment | Reference |
|---|---|---|---|
| 3395 | IR | ν(OH) - Hydroxyl group stretching | researchgate.net |
| 3059 | Raman | Asymmetric C−H stretching of O−CH₃ | manchester.ac.uk |
| 3028 | Raman | Symmetric C−H stretching of O−CH₃ | manchester.ac.uk |
| 2953 | Raman | Symmetric C−H stretching of N−CH₃ | manchester.ac.uk |
| 1281 | Raman | C−N stretching, C−H wagging, Ring breathing | manchester.ac.uk |
| 627 | Raman | Ring breathing | rsc.org |
Computational Chemistry and in Silico Modeling in Codeine Hydrochloride Research
Molecular Docking Studies of Codeine and Opioid Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of codeine hydrochloride, docking studies have been instrumental in elucidating its binding mechanism to opioid receptors, particularly the mu-opioid receptor (MOR), which is the primary target for its analgesic effects.
Ligand-Receptor Binding Mode Prediction and Conformational Analysis
Molecular docking simulations have successfully predicted the binding mode of codeine within the active site of the mu-opioid receptor. These studies consistently show that the protonated tertiary amine of the codeine molecule forms a crucial ionic interaction with the highly conserved aspartic acid residue (Asp149 in the human MOR) in transmembrane helix 3 (TM3). This electrostatic interaction is a hallmark of opioid binding to their receptors.
Furthermore, the aromatic ring of codeine is typically observed to engage in hydrophobic interactions with surrounding aromatic and aliphatic residues within the binding pocket. For instance, interactions with residues such as Tyrosine (Tyr150) and Tryptophan (Trp295) have been identified as important for stabilizing the ligand in the active site. nih.gov The docked pose of codeine often reveals a T-shaped stacking interaction between its phenolic ring system and the aromatic side chain of a tryptophan residue.
Conformational analysis, often coupled with docking, explores the energetically favorable three-dimensional arrangements of the this compound molecule. Computational studies have shown that the rigid pentacyclic structure of codeine has limited conformational flexibility. nih.gov However, the orientation of the N-methyl group and the hydroxyl group can influence its binding affinity and selectivity. The hydrochloride salt form is particularly relevant for these studies as it ensures the protonation state of the nitrogen atom, which is critical for the key ionic interaction with the receptor.
Table 1: Key Intermolecular Interactions of Codeine with the Mu-Opioid Receptor Predicted by Molecular Docking
| Interaction Type | Codeine Moiety | Mu-Opioid Receptor Residue | Significance |
| Ionic Interaction | Protonated Amine | Aspartic Acid (Asp149) | Primary anchor for binding |
| Hydrogen Bonding | Hydroxyl Group | Tyrosine (Tyr150) | Contributes to binding affinity |
| Hydrophobic Interaction | Aromatic Ring | Tryptophan (Trp295) | Stabilizes the ligand in the binding pocket |
| van der Waals Contacts | Pentacyclic Core | Various aliphatic and aromatic residues | Overall shape complementarity |
Virtual Screening Applications for Novel Codeine-like Ligands
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. frontiersin.org Docking-based virtual screening has been employed to discover novel ligands with chemical scaffolds similar to codeine, aiming to identify compounds with improved pharmacological profiles, such as enhanced affinity, selectivity, or reduced side effects. researchgate.netresearchgate.net
In a typical virtual screening workflow, a 3D model of the opioid receptor is used as a target. Large chemical databases, such as ZINC or PubChem, are then computationally screened by docking each molecule into the receptor's binding site. The docked poses are then scored and ranked based on their predicted binding affinity. This approach has led to the identification of novel, non-morphinan opioid receptor agonists, demonstrating the power of in silico methods to explore vast chemical spaces. researchgate.net For instance, virtual screening campaigns have identified novel pyrazoloisoquinoline scaffolds as potent µ-OR agonists. researchgate.net
Scoring Functions and Consensus Scoring Approaches in Codeine Docking
Scoring functions are mathematical models used to approximate the binding affinity between a ligand and a receptor. nih.gov They are a critical component of molecular docking and virtual screening, as they are used to rank the different poses of a ligand and to prioritize compounds from a large library. Various types of scoring functions exist, including force-field-based, empirical, and knowledge-based functions. For codeine and other opioids, scoring functions that accurately capture both the critical ionic interaction and the subtle hydrophobic and hydrogen bonding contributions are essential for reliable predictions. A recent study on the docking of various opioids, including codeine, into the mu-opioid receptor reported a docking score of -9.62 for codeine, indicating a favorable binding interaction. nih.gov
To improve the accuracy and reliability of virtual screening results, consensus scoring approaches are often employed. remedypublications.com Consensus scoring combines the results from multiple different scoring functions to rank the docked ligands. The rationale behind this approach is that a compound that consistently ranks highly across several different scoring functions is more likely to be a true active ligand. nih.gov This method helps to mitigate the inherent inaccuracies of individual scoring functions and reduces the rate of false positives. In the context of opioid research, consensus docking has been utilized to refine the putative binding poses of novel synthetic opioids, providing greater confidence in the predicted interactions. biorxiv.org
Quantum Chemical Calculations and Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-receptor interaction, quantum chemical calculations and molecular dynamics simulations offer a more dynamic and detailed understanding of the electronic properties and temporal evolution of the this compound-receptor complex.
Theoretical Pharmacology Models for Codeine Interactions
Theoretical pharmacology models for codeine's interaction with opioid receptors are built upon fundamental principles of molecular recognition, including stereospecificity and the induced-fit theory. The interaction is understood to be initiated by the diffusion of the protonated codeine molecule into the binding pocket of the receptor, followed by the formation of the key ionic bond with the aspartate residue. frontiersin.org
Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), have been used to study the electronic structure and properties of codeine. nih.gov These calculations can provide insights into the charge distribution, molecular orbitals, and reactivity of the molecule, which are crucial for understanding its interactions with the receptor at a sub-atomic level. For example, QM methods can be used to accurately model the charge on the protonated amine and the electrostatic potential around the molecule, which governs its long-range interactions with the receptor.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach to model the binding of codeine to the opioid receptor. In this approach, the ligand and the immediate residues in the binding site are treated with a high level of QM theory, while the rest of the protein and the surrounding solvent are treated with a more computationally efficient molecular mechanics (MM) force field. researchgate.net This allows for a more accurate description of the electronic effects, such as charge transfer and polarization, that occur upon ligand binding.
Simulation of this compound Interactions with Biological Macromolecules
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of the this compound-opioid receptor complex over time. nsf.gov In a typical MD simulation, the receptor is embedded in a model lipid bilayer with explicit water molecules and ions to mimic the cellular environment. mdpi.comnih.gov The initial coordinates of the complex are often taken from a molecular docking study. The system is then allowed to evolve over time according to the principles of classical mechanics, providing a detailed trajectory of the atomic motions.
MD simulations of opioid receptors in complex with ligands structurally similar to codeine, such as morphine, have revealed important insights into the conformational changes that occur upon ligand binding and receptor activation. plos.orgresearchgate.net These simulations have shown how the binding of an agonist can induce subtle rearrangements in the transmembrane helices, leading to the activation of downstream signaling pathways. For instance, simulations have highlighted the role of specific water molecules in mediating hydrogen bond networks between the ligand and the receptor. plos.org
All-atom MD simulations of the this compound-mu-opioid receptor complex can be used to investigate the stability of the binding pose predicted by docking, the dynamics of the key intermolecular interactions, and the influence of the lipid membrane on the binding process. These simulations can also be used to calculate the binding free energy, providing a more rigorous prediction of the ligand's affinity for the receptor.
Cheminformatics and Machine Learning Applications in Codeine Research
Data Mining and Predictive Modeling in Opioid Pharmacology
Cheminformatics and machine learning (ML) have become indispensable tools in opioid pharmacology for analyzing large datasets and building predictive models to address various challenges, from understanding opioid use disorder (OUD) to predicting drug activity. nih.govarxiv.org These computational strategies employ algorithms to identify patterns in complex data, which can include electronic health records (EHRs), insurance claims, and chemical structure information. arxiv.orgnih.gov
In the context of opioid use, ML models have been developed to predict a patient's risk of developing OUD, experiencing an overdose, or engaging in persistent opioid use. nih.govbbrfoundation.orgjohnshopkins.edu These models utilize a wide range of predictors, including patient demographics, healthcare utilization, mental health diagnoses, substance use history, and specific details of opioid prescriptions. bbrfoundation.orgjohnshopkins.edu Various ML techniques are employed, such as logistic regression, random forest, gradient boosting, neural networks, and support vector machines, with tree-based models often showing superior performance in predicting OUD. arxiv.orgnih.gov
Furthermore, predictive models are crucial for understanding the structure-activity relationships of opioids. ebm-journal.org By curating data on chemicals with known binding activity for opioid receptors, such as the µ-opioid receptor (MOR), researchers can develop ML and deep learning models. ebm-journal.org These models use molecular descriptors to predict the binding affinity of new or untested compounds, thereby accelerating the discovery of novel analgesics with potentially better safety profiles. ebm-journal.org
| Model Type | Application in Opioid Research | Common Predictors/Features | Reference |
| Random Forest | Predicting high-frequency opioid use; Predicting OUD. | Age, number of chronic conditions, insurance type, self-perceived health status. | arxiv.orgnih.gov |
| Gradient Boosting | Predicting opioid use frequency; Predicting OUD risk. | Patient demographics, clinical characteristics from claims data. | nih.govnih.gov |
| Neural Networks / Deep Learning | Predicting µ-opioid receptor binding activity; Predicting opioid overdose from EHRs. | Molecular descriptors; Patient history, diagnoses, medications, clinical events. | nih.govebm-journal.org |
| Support Vector Machine (SVM) | Predicting µ-opioid receptor binding; Predicting opioid use frequency. | Molecular descriptors; Patient health services utilization data. | nih.govebm-journal.org |
Structure-Based Drug Design Approaches for Codeine Derivatives
Structure-based drug design leverages the three-dimensional structure of a biological target, such as an opioid receptor, to design molecules that can interact with it in a specific manner. For codeine, this involves understanding how its chemical structure relates to its analgesic activity and how modifications to its scaffold can lead to derivatives with improved properties. nih.gov
Codeine itself is a prodrug, metabolized primarily by the CYP2D6 enzyme to morphine, which is a potent µ-opioid receptor agonist. nih.govmdpi.compharmaceutical-journal.com The analgesic effect of codeine is therefore largely dependent on this metabolic conversion. mdpi.com The core structure of codeine, the 4,5-epoxymorphinan skeleton, has been the subject of extensive structural modifications to develop new analogues. nih.gov Research has focused on modifications at several key positions, including:
Ring A (Positions 1 and 2): Halogenation at these positions has been explored to create intermediates for synthesis and to study impacts on analgesic potency. nih.gov
Ring C (Position 6): The hydroxyl group at this position is critical for activity.
N-17 Moiety: The methyl group on the nitrogen atom is a common site for modification to create opioid antagonists or mixed agonist-antagonists.
Computational tools can aid this process by modeling the interaction (docking) of proposed codeine derivatives with the crystal structure of the µ-opioid receptor. This allows for an in silico evaluation of how structural changes might affect binding affinity and selectivity before undertaking complex chemical synthesis. For example, codeine has been used as a template for the development of non-morphinan analogues like tramadol, which retains key structural features necessary for analgesic activity. mdpi.com This strategy of "scaffold hopping," where the core structure is modified while preserving essential pharmacophoric features, is a key concept in modern drug discovery. researchgate.net
Network Pharmacology and Systems Biology Approaches to Codeine Action
The physiological effects of codeine are not the result of a single drug-receptor interaction but a complex cascade of events involving multiple proteins and pathways. Network pharmacology and systems biology provide a holistic framework to understand this complexity by analyzing the intricate web of interactions within a biological system. nih.gov
The action of codeine begins with its metabolism. The primary metabolic pathways involve several key enzymes:
CYP2D6: Catalyzes the O-demethylation of codeine to morphine, the most active metabolite responsible for the majority of its analgesic effect. wikipedia.orgclinpgx.orgresearchgate.net
CYP3A4: Responsible for the N-demethylation of codeine to norcodeine. wikipedia.orgclinpgx.org
UGT2B7: Converts codeine to codeine-6-glucuronide. wikipedia.orgclinpgx.org
Once metabolized, morphine and, to a lesser extent, codeine itself, interact with multiple opioid receptors, primarily the µ (mu), but also the δ (delta) and κ (kappa) receptors. clinpgx.org These receptors are G protein-coupled receptors that trigger downstream signaling pathways, leading to the inhibition of neurotransmitter release and a reduction in pain perception. wikipedia.org
A systems biology approach considers this entire network. It integrates data on the drug's pharmacokinetics (metabolism) with its pharmacodynamics (receptor binding and signaling). By examining the protein-protein interaction (PPI) networks associated with each opioid receptor, researchers can identify other proteins that are affected by codeine's action. nih.gov This network-informed perspective helps to explain the wide range of physiological effects and side effects associated with codeine and other opioids. It also provides a foundation for developing more sophisticated therapeutic strategies, for instance, by identifying new targets within the network to modulate the effects of existing drugs or to design novel derivatives with more selective actions. nih.gov
Degradation Pathways and Stability Studies of Codeine Hydrochloride
Identification and Characterization of Codeine Hydrochloride Degradation Products
Forced degradation studies under oxidative, hydrolytic, and photolytic stress conditions have led to the identification of several degradation products of codeine. The nature of these products is highly dependent on the specific conditions applied.
Under oxidative stress, codeine is prone to the formation of N-oxide and hydroxylated derivatives. Studies have identified two primary stereoisomers of codeine N-oxide as major degradation products. bjmu.edu.cn Additionally, the biological oxidation of codeine by certain microorganisms, such as Streptomyces griseus, has been shown to produce 14-Hydroxycodeine and Norcodeine. researchgate.net In acidic solutions exposed to light, photo-oxidation can lead to the formation of epimeric forms of 10-hydroxycodeine. researchgate.net
Hydrolytic conditions also yield specific degradants. In alkaline solutions, a previously unreported degradation product has been identified as 6-hydroxy-3-methoxy-17-methyl-7,8-didehydromorphinan-5-ol, also referred to as deshydrolevomethorphandiol. bjmu.edu.cn Under strong acidic conditions, particularly at elevated temperatures, a significant degradation pathway is the conversion of codeine to Morphine. imcstips.comoup.com Furthermore, in hydrochloric acid solutions, the intermediate Codeinone can be transformed into another base with the chemical formula C18H21NO4. researchgate.net
A summary of identified degradation products under various conditions is presented below.
| Stress Condition | Degradation Product | Reference |
| Oxidation | Codeine N-oxide (two stereoisomers) | bjmu.edu.cn |
| 14-Hydroxycodeine | researchgate.net | |
| Norcodeine | researchgate.net | |
| Photo-oxidation (in acidic solution) | 10-hydroxycodeine (epimeric forms) | researchgate.net |
| Alkaline Hydrolysis | Deshydrolevomethorphandiol | bjmu.edu.cn |
| Acid Hydrolysis | Morphine | imcstips.comoup.com |
| C18H21NO4 (from Codeinone) | researchgate.net |
Kinetic Studies of this compound Degradation Processes
Kinetic studies are crucial for predicting the shelf life and stability of pharmaceutical products. The degradation of codeine in aqueous solutions has been shown to follow specific kinetic models, which are influenced by factors such as pH, temperature, and buffer concentration.
The degradation velocity of aqueous codeine phosphate solutions, a closely related salt, is reported to be of the first order. researchgate.net More detailed kinetic studies on codeine sulfate, another salt form, reveal that its degradation in the absence of strong buffer catalysts can be described by a composite rate expression that accounts for hydrogen ion-catalyzed, water-catalyzed, and hydroxide ion-catalyzed pathways. nih.gov
The observed pseudo-first-order rate constant (kobs) at 80°C is given by the expression: kobs = kH+ [H+] + k0 + kHO-[HO-] nih.gov
Where:
kH+ is the second-order rate constant for acid catalysis.
k0 is the first-order rate constant for the neutral species (spontaneous degradation).
kHO- is the second-order rate constant for base catalysis.
The activation energies associated with these rate constants have been determined to be 27.7 kcal/mol for the acid-catalyzed pathway, 21.0 kcal/mol for the neutral pathway, and 28.3 kcal/mol for the base-catalyzed pathway. nih.gov These kinetic data indicate that codeine is relatively stable in aqueous solutions between pH 1 and 10 when strong buffer catalysts are absent. nih.gov
| Kinetic Parameter | Value (at 80°C) | Activation Energy (Ea) |
| kH+ (Acid Catalysis) | (3.9 ± 1.3) x 10⁻⁸ M⁻¹s⁻¹ | 27.7 kcal/mol |
| k0 (Neutral) | (2.7 ± 0.5) x 10⁻⁸ s⁻¹ | 21.0 kcal/mol |
| kHO- (Base Catalysis) | (5.1 ± 1.0) x 10⁻⁶ M⁻¹s⁻¹ | 28.3 kcal/mol |
Data derived from studies on codeine sulfate. nih.gov
Investigation of Degradation Mechanisms
This compound is susceptible to degradation upon exposure to light, particularly in acidic environments. The primary mechanism involves photo-oxidation. Research indicates that in acidic solutions, light exposure catalyzes the autoxidation of codeine, leading to the formation of two products that have been tentatively identified as epimeric forms of 10-hydroxycodeine. researchgate.net This photosensitivity underscores the recommendation that aqueous pharmaceutical preparations of codeine should be protected from light to maintain their stability and prevent the formation of these degradation products. researchgate.net
In analytical and metabolic studies, hydrolysis is often employed to cleave glucuronide conjugates of codeine. The choice of hydrolytic method, either acidic or enzymatic, has a profound impact on the stability of the parent molecule.
Acid Hydrolysis , typically involving strong acids like hydrochloric acid (HCl) at high temperatures (e.g., ≥95°C), is known to cause significant degradation of codeine. oup.comoup.com One of the major side reactions is the conversion of codeine to morphine. oup.comnih.gov This chemical conversion can lead to inaccurate quantification of codeine and may yield false positives for morphine in analytical tests. imcstips.comnih.gov Studies have shown that acid hydrolysis can result in a 34% degradation of codeine, with a 2-4% conversion into its demethylated analogue, morphine. imcstips.com This degradation leads to reduced recoveries of the target analyte. oup.comoup.com
Enzymatic Hydrolysis , using enzymes like β-glucuronidase, is a much milder method. It is more specific to the cleavage of glucuronide bonds and does not typically induce the degradation or conversion of codeine to morphine that is observed with harsh acid treatments. oup.comnih.gov While enzymatic methods can be slower, they provide more accurate quantification due to the preservation of the parent drug. oup.comoup.com Comparative studies have consistently shown that enzymatic hydrolysis results in higher measured concentrations of codeine compared to acid hydrolysis, which can cause significantly lower levels. nih.gov
| Hydrolysis Method | Advantages | Disadvantages | Impact on Codeine |
| Acidic | Faster; may be more effective for some glucuronides. oup.comoup.com | Causes significant degradation and conversion of codeine to morphine. imcstips.comoup.comnih.gov | Lower recovery; inaccurate quantification. nih.gov |
| Enzymatic | Milder; specific to glucuronide cleavage; avoids degradation. oup.comnih.gov | Can be slower and require longer incubation times. oup.com | Higher recovery; accurate quantification. nih.gov |
Impurity profiling is the identification and quantification of all potential impurities, including degradation products, in an API. A comprehensive impurity profile is essential for ensuring the safety and quality of the final drug product.
Impurity Profiling: The process begins with developing a robust, stability-indicating analytical method, typically high-performance liquid chromatography (HPLC), that can separate the main compound from all potential impurities. registech.com Forced degradation studies are performed to intentionally generate degradation products and prove the method's specificity. nih.gov Advanced techniques like liquid chromatography-mass spectrometry (LC-MS) are then used to identify the molecular weight and structure of unknown impurities. registech.com For codeine, this would involve characterizing products from oxidation, hydrolysis, and photolysis, such as Codeine N-oxide, Morphine, and 10-hydroxycodeine.
Control Strategies: Effective control over impurities in this compound involves a multi-faceted approach throughout the manufacturing process and product lifecycle:
Starting Material Control: Evaluating the purity of raw materials and starting materials is the first step to minimizing the introduction of impurities into the synthesis process. registech.com
Process Optimization: The synthesis and purification steps must be carefully controlled to minimize the formation of process-related impurities and degradation products. This includes managing reaction conditions, solvents, and reagents.
Specification and Testing: Setting appropriate acceptance criteria for known and unknown impurities in both the API and the final drug product is crucial. These specifications are based on regulatory guidance and toxicological data. registech.com
Stability Testing: A continuous stability testing program is necessary to monitor the impurity profile of this compound over time under various storage conditions (temperature, humidity, light). registech.com This helps to establish an appropriate shelf-life and storage recommendations, such as protection from light. researchgate.net
Packaging: Selecting appropriate container closure systems that protect the drug product from environmental factors like light and moisture is a critical final step in controlling degradation.
By implementing these strategies, the level of impurities in this compound can be effectively monitored and controlled, ensuring the final product meets all quality and safety standards.
Emerging Research Directions in Codeine Hydrochloride Studies
Microfluidic Platforms for Codeine Synthesis and Analysis
Microfluidic technology, also known as lab-on-a-chip, is revolutionizing chemical synthesis and analysis by enabling precise control over reaction parameters in miniaturized systems. While the direct synthesis of codeine hydrochloride on a microfluidic chip is still a developing area, the principles of continuous flow chemistry and microreactor technology show significant promise for its application. elveflow.comrsc.orgspringernature.com Continuous flow synthesis offers advantages such as enhanced heat and mass transfer, improved reaction safety, and the potential for higher yields and purity compared to traditional batch methods. elveflow.comrsc.org The application of these systems to the synthesis of complex molecules like alkaloids is an active area of research. nih.gov
In the realm of analysis, microfluidic platforms have demonstrated considerable utility for the rapid and sensitive detection of opioids. These systems can be designed for various analytical processes, including sample clean-up, extraction, and detection. researchgate.net For instance, three-phase microfluidic chips have been developed for the efficient extraction and purification of alkaloids from complex plant extracts, a principle that could be adapted for the analysis of codeine and its metabolites. researchgate.netwiley.com The integration of microfluidics with detection methods like mass spectrometry offers a powerful tool for high-throughput screening and quantification of opioids in biological samples.
Key Advantages of Microfluidic Systems in Alkaloid Research
| Feature | Advantage | Relevance to this compound |
| Precise Control | Manipulation of flow rates, temperature, and reagent mixing at the microscale. | Optimization of synthesis reactions and analytical separations. |
| Miniaturization | Requires minute quantities of reagents and samples. | Cost-effective research and reduced waste generation. |
| High Throughput | Enables rapid screening of multiple reaction conditions or samples. | Accelerated discovery of synthetic routes and rapid analysis. |
| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents. | Safer handling of chemical precursors and solvents. |
| Integration | Combines multiple process steps (synthesis, purification, analysis) onto a single chip. | Potential for automated, on-demand synthesis and analysis. |
Advanced Bioassays for In Vitro Codeine Activity Assessment
Understanding the interaction of codeine and its active metabolite, morphine, with opioid receptors is fundamental to elucidating its pharmacological effects. Advanced in vitro bioassays are providing deeper insights into these interactions beyond simple binding affinity measurements. These assays allow for the functional characterization of receptor activation, signaling pathways, and downstream cellular responses. nih.govdigitellinc.comnih.gov
One prominent area of advancement is the development of assays that can distinguish between G protein-dependent and β-arrestin-dependent signaling pathways of the µ-opioid receptor (MOR). nih.gov This concept of "biased agonism" suggests that different ligands can stabilize distinct receptor conformations, leading to preferential activation of one pathway over the other. Assays such as Bioluminescence Resonance Energy Transfer (BRET) and cell-based functional assays measuring calcium mobilization or cyclic AMP (cAMP) levels are instrumental in characterizing the signaling bias of opioids. digitellinc.comyoutube.com Such studies are crucial for the development of novel analgesics with potentially fewer side effects. nih.gov
Comparison of Advanced In Vitro Bioassays for Opioid Receptor Activity
| Assay Type | Principle | Information Gained | Application to Codeine Studies |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures the proximity between a light-emitting donor (e.g., luciferase fused to the receptor) and a fluorescent acceptor (e.g., GFP fused to a signaling protein like β-arrestin). | Real-time monitoring of protein-protein interactions, such as receptor-β-arrestin recruitment. | To determine if codeine or its metabolites exhibit bias in signaling pathways. |
| Calcium Mobilization Assays | Utilizes fluorescent calcium indicators to measure changes in intracellular calcium levels upon receptor activation, often in cells engineered to couple receptor activation to calcium release. digitellinc.com | Quantifies G protein-coupled receptor activation through the Gq pathway. | To assess the functional potency and efficacy of codeine at the µ-opioid receptor. |
| cAMP Assays | Measures the inhibition of cyclic AMP production following the activation of Gi-coupled receptors like the µ-opioid receptor. digitellinc.com | Quantifies the functional activity of the receptor through the Gi signaling pathway. | To characterize the inhibitory effect of codeine on adenylyl cyclase activity. |
| Receptor Internalization Assays | Employs fluorescently tagged receptors or antibodies to visualize and quantify the movement of receptors from the cell surface into the cell's interior upon agonist binding. nih.gov | Provides insights into receptor desensitization and trafficking. | To study the differential effects of codeine and morphine on µ-opioid receptor regulation. |
Applications of Gene Editing (e.g., CRISPR/Cas9) for Opioid Receptor Studies
The advent of precise gene-editing technologies, most notably CRISPR/Cas9, has opened up new frontiers in the study of opioid receptors and their role in mediating the effects of compounds like this compound. nih.govinverse.comnewatlas.com This powerful tool allows researchers to make specific modifications to the genome of cells and organisms, enabling the investigation of gene function with unprecedented accuracy.
In the context of opioid research, CRISPR/Cas9 is being used to:
Elucidate the function of specific opioid receptor subtypes: By knocking out the gene encoding a particular receptor (e.g., the µ-opioid receptor, OPRM1), scientists can definitively determine its role in the pharmacological actions of codeine and its metabolites.
Study the impact of genetic variations: Naturally occurring variations (polymorphisms) in opioid receptor genes can influence an individual's response to opioids. CRISPR/Cas9 can be used to introduce these specific mutations into cell lines or animal models to study their functional consequences.
Investigate receptor dynamics: Researchers have used CRISPR/Cas9 to tag endogenous µ-opioid receptors with fluorescent proteins, allowing for the visualization of receptor trafficking and regulation in response to opioid administration in a more physiologically relevant context than overexpression systems. nih.gov For example, studies have shown that continuous stimulation with µ-opioid receptor ligands leads to a significant reduction in receptor expression on the cell surface. nih.gov
Explore novel therapeutic strategies: In preclinical studies, researchers are exploring the use of modified CRISPR systems (e.g., using a "dead" Cas9 that represses gene expression without cutting the DNA) to temporarily reduce the expression of genes involved in pain signaling as a potential alternative to opioids. inverse.comnewatlas.com
Examples of CRISPR/Cas9 Applications in Opioid Research
| Application | Experimental Approach | Key Findings/Potential Insights |
| Receptor Knockout Studies | Generation of cell lines or animal models lacking the OPRM1 gene. | Definitive assessment of the µ-opioid receptor's role in codeine-induced analgesia and other effects. |
| Studying Genetic Variants | Introduction of specific single nucleotide polymorphisms (SNPs) into the OPRM1 gene in vitro. | Understanding how genetic differences in the µ-opioid receptor affect codeine's efficacy and metabolism. |
| Endogenous Receptor Tagging | Insertion of a gene for a fluorescent protein (e.g., GFP) into the OPRM1 locus. nih.gov | Visualization of the real-time trafficking and internalization of the µ-opioid receptor upon exposure to codeine or morphine. nih.gov |
| Gene Expression Repression | Use of a catalytically inactive Cas9 (dCas9) fused to a repressor domain to target and silence genes involved in pain pathways. newatlas.com | Exploration of non-addictive therapeutic approaches for pain management by modulating the expression of pain-related genes. inverse.comnewatlas.com |
Advanced 3D Cell Culture and Organ-on-a-Chip Models for Codeine Research (non-human)
Traditional two-dimensional (2D) cell cultures have limitations in predicting complex physiological responses to drugs because they lack the intricate cell-cell and cell-matrix interactions of living tissues. nih.govnih.gov Advanced three-dimensional (3D) cell culture and organ-on-a-chip models are emerging as powerful tools to bridge this gap, offering more physiologically relevant platforms for studying the effects of this compound in a non-human context. nih.govyoutube.comthermofisher.com
3D cell models, such as spheroids and organoids, allow cells to grow in a more in vivo-like environment, which can enhance the expression of drug-metabolizing enzymes and other mature cellular functions. frontiersin.org This is particularly relevant for codeine, which requires metabolism by the cytochrome P450 enzyme CYP2D6 in the liver to be converted to its active form, morphine. Liver spheroids and organoids can provide more accurate models for studying this metabolic activation and potential drug-drug interactions. frontiersin.org
Organ-on-a-chip technology takes this a step further by creating microfluidic devices that recapitulate the structure and function of human organs. nih.govnih.govpfizer.com These "chips" can be seeded with living cells and subjected to mechanical forces and fluid flow, mimicking the dynamic microenvironment of tissues. newswise.comlindau-nobel.org Multi-organ-on-a-chip systems are also being developed to study the interplay between different organs, for example, how liver metabolism of codeine affects neurons. nih.govbioworld.com Researchers have begun to use such systems to model the effects of various opioids, including codeine, on different organ systems like the liver, kidney, heart, and neurons. nih.govfiercebiotech.com These non-human models are invaluable for preclinical research into drug efficacy and toxicology. grantome.com
Applications of 3D and Organ-on-a-Chip Models in Codeine Research
| Model Type | Description | Potential Application for Codeine Research |
| Liver Spheroids/Organoids | Self-assembled 3D aggregates of primary hepatocytes or stem cell-derived liver cells. frontiersin.org | Studying the metabolism of codeine to morphine by CYP2D6 and subsequent glucuronidation. Assessing potential hepatotoxicity. |
| Brain Organoids | 3D cultures derived from pluripotent stem cells that self-organize into structures resembling parts of the developing brain. fiercebiotech.com | Investigating the effects of codeine and its metabolites on neuronal activity, development, and potential neurotoxicity. |
| Gut-on-a-Chip | A microfluidic device lined with intestinal epithelial cells that mimics the structure and function of the intestinal barrier. lindau-nobel.org | Studying the absorption of orally administered this compound and its impact on gut motility. |
| Multi-Organ-on-a-Chip | An integrated system connecting different organ models (e.g., liver, kidney, brain) via microfluidic channels. nih.govbioworld.com | Modeling the systemic effects of codeine, including its metabolism in the liver, its action on neurons, and its excretion by the kidneys, all within a single system. nih.gov |
Q & A
Basic: What are the standard protocols for synthesizing codeine hydrochloride and verifying its chemical purity?
Methodological Answer:
Synthesis typically involves the reaction of codeine freebase with hydrochloric acid under controlled conditions. Key steps include:
- Neutralization : Mix codeine freebase with dilute HCl (1:1 molar ratio) in anhydrous ethanol at 25–30°C .
- Crystallization : Evaporate the solvent under reduced pressure and recrystallize using ethanol/ether.
- Purity Verification :
- Melting Point : Pure this compound melts at 278–280°C; deviations >2°C indicate impurities .
Advanced: How can researchers optimize reaction yields in codeine-to-morphine conversion processes, given variable outcomes?
Methodological Answer:
Yield variability stems from pH sensitivity and pyridine hydrochloride reactivity. Mitigation strategies include:
- Design of Experiments (DOE) : Systematically test pH (4.5–5.5), temperature (80–100°C), and pyridine hydrochloride molar excess (1.5–2.5x) to identify optimal conditions .
- In Situ Monitoring : Use FTIR to track the disappearance of codeine’s carbonyl peak (1700 cm<sup>-1</sup>) and emergence of morphine’s hydroxyl bands .
- Statistical Analysis : Apply ANOVA to isolate critical factors (e.g., pH contributes 60% variance in yield) .
- Post-Reaction Neutralization : Precisely adjust pH to 8.5–9.0 using ammonium hydroxide to maximize morphine precipitation .
Basic: Which analytical techniques are most reliable for quantifying this compound in pharmaceutical formulations?
Methodological Answer:
- HPLC-UV : Use a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 20:80) with a flow rate of 1.0 mL/min; LOD ≈ 0.1 µg/mL .
- Capillary Electrophoresis (CE) : Optimize with 80 mmol/L SDS + 20 mmol/L NaH2PO4 (pH 2.4) and −18 kV separation potential for simultaneous detection of codeine and adjuvants .
- Spectrophotometry : Measure absorbance at 285 nm in 0.1N HCl; validate via linearity (R<sup>2</sup> >0.999) across 1–50 µg/mL .
Advanced: How should researchers design stability studies to evaluate this compound degradation under varying storage conditions?
Methodological Answer:
- Forced Degradation : Expose samples to:
- Degradation Product Analysis :
Advanced: How can contradictory data on this compound’s µ-opioid receptor binding affinity be reconciled across studies?
Methodological Answer:
Discrepancies arise from assay variations. Standardize protocols via:
- Receptor Source : Use transfected CHO cells expressing human µ-opioid receptors (EC50 ≈ 100 nM) vs. rodent brain membranes (EC50 ≈ 300 nM) .
- Radioligand Choice : Compare [<sup>3</sup>H]-dihydromorphine (Ki = 34 nM) vs. [<sup>3</sup>H]-naloxone (Ki = 210 nM) .
- Data Normalization : Apply Cheng-Prusoff equation to correct for ligand concentration effects .
Basic: What ethical and regulatory considerations apply to human pharmacokinetic studies of this compound?
Methodological Answer:
- IRB Compliance : Submit protocols detailing inclusion criteria (e.g., CYP2D6 genotyping to exclude ultra-rapid metabolizers) and adverse event monitoring .
- Informed Consent : Disclose risks of respiratory depression and dependency; use validated tools like the Opioid-Related Symptom Distress Scale .
- Data Transparency : Share raw pharmacokinetic parameters (Cmax, t1/2) in public repositories like ClinicalTrials.gov .
Advanced: What strategies improve reproducibility in this compound metabolite profiling using in vitro models?
Methodological Answer:
- Hepatocyte Selection : Use cryopreserved human hepatocytes (lot-to-lot variability <15%) over liver microsomes .
- Metabolite Identification : Employ UPLC-QTOF-MS with negative ion mode for glucuronide detection (m/z 460.2 → 284.1) .
- Quality Controls : Include norcodeine as an internal standard; validate inter-day precision (CV <10%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
